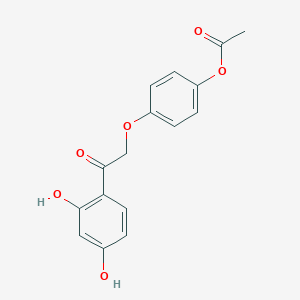
Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- exerts its effects through various mechanisms. In medicine, it has been found to inhibit the activity of enzymes that are involved in the inflammatory response. It also scavenges free radicals that are produced during oxidative stress. In biotechnology, Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- acts as a precursor for the synthesis of various organic compounds. In material science, it forms strong hydrogen bonds with other molecules, making it a potential polymer material.
Effets Biochimiques Et Physiologiques
Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- has been found to have various biochemical and physiological effects. In medicine, it has been found to reduce inflammation and oxidative stress, which are associated with various diseases such as cancer, diabetes, and cardiovascular diseases. In biotechnology, it has been used as a precursor for the synthesis of various organic compounds. In material science, it forms strong hydrogen bonds with other molecules, making it a potential polymer material.
Avantages Et Limitations Des Expériences En Laboratoire
Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- has several advantages and limitations for lab experiments. Its advantages include its potential applications in various fields such as medicine, biotechnology, and material science. Its limitations include its complex synthesis method and the need for specialized equipment and expertise.
Orientations Futures
There are several future directions for the research on Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)-. In medicine, further studies are needed to explore its potential applications in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. In biotechnology, further research is needed to explore its potential applications as a precursor for the synthesis of various organic compounds. In material science, further studies are needed to explore its potential applications as a polymer material.
Conclusion:
Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- is a chemical compound that has potential applications in various fields such as medicine, biotechnology, and material science. Its synthesis method involves the reaction of various chemical reagents. It exerts its effects through various mechanisms and has various biochemical and physiological effects. Its advantages include its potential applications in various fields, while its limitations include its complex synthesis method and the need for specialized equipment and expertise. There are several future directions for the research on Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)-, which include exploring its potential applications in medicine, biotechnology, and material science.
Méthodes De Synthèse
Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 2,4-dihydroxybenzaldehyde with 4-acetoxyphenylboronic acid in the presence of palladium catalyst to form 2-(4-acetyloxyphenoxy)-1-(2,4-dihydroxyphenyl)ethanone. This intermediate is then reacted with 2,4-dihydroxybenzaldehyde in the presence of sodium hydroxide to form Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)-.
Applications De Recherche Scientifique
Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- has been extensively studied for its potential applications in various fields such as medicine, biotechnology, and material science. In medicine, Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- has been found to possess anti-inflammatory and antioxidant properties. It has also been found to inhibit the growth of cancer cells. In biotechnology, Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- has been used as a precursor for the synthesis of various organic compounds. In material science, Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- has been found to have potential applications as a polymer material.
Propriétés
Numéro CAS |
137987-93-0 |
|---|---|
Nom du produit |
Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- |
Formule moléculaire |
C16H14O6 |
Poids moléculaire |
302.28 g/mol |
Nom IUPAC |
[4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]phenyl] acetate |
InChI |
InChI=1S/C16H14O6/c1-10(17)22-13-5-3-12(4-6-13)21-9-16(20)14-7-2-11(18)8-15(14)19/h2-8,18-19H,9H2,1H3 |
Clé InChI |
OQTIVEVHHWLUFX-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O |
Autres numéros CAS |
137987-93-0 |
Synonymes |
[4-[2-(2,4-dihydroxyphenyl)-2-oxo-ethoxy]phenyl] acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



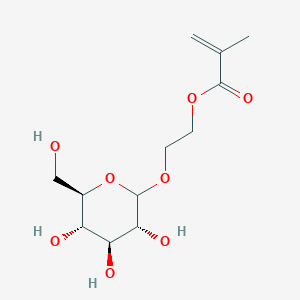
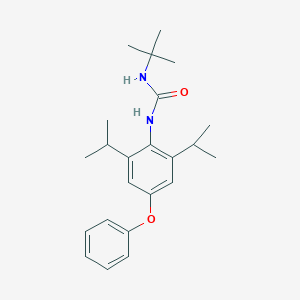
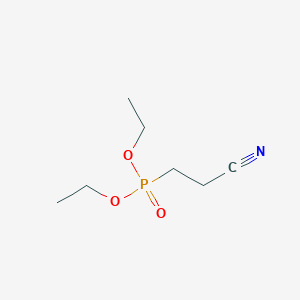
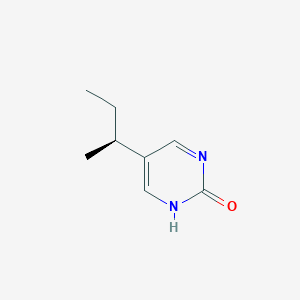
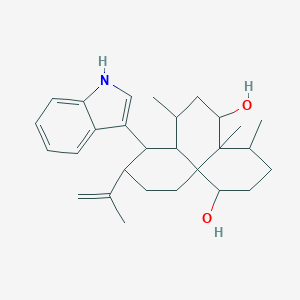
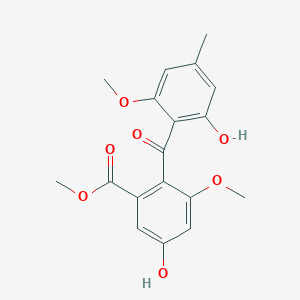
![[3-[hydroxy-[2-[(2,2,2-trifluoroacetyl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B161493.png)
![[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate](/img/structure/B161495.png)
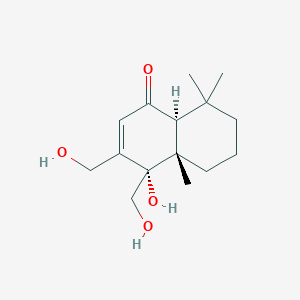
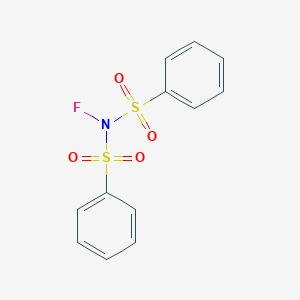
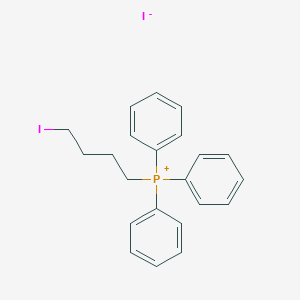
![4-Methyl-4h-furo[3,2-b]pyrrole](/img/structure/B161499.png)
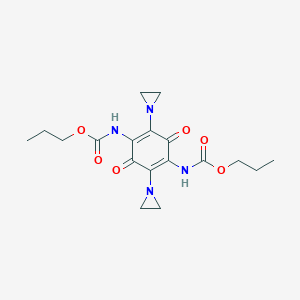
![[2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B161504.png)